molecular formula C19H18ClN5O B2549035 N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212381-82-2

N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2549035
CAS No.: 1212381-82-2
M. Wt: 367.84
InChI Key: PPYDHAFKAWNMRG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H18ClN5O and its molecular weight is 367.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Compounds containing the [1,2,4]triazolo[1,5-c]pyrimidine structure, similar to the chemical , have been synthesized and structurally analyzed in various studies. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and their antimicrobial activities were investigated (El-Agrody et al., 2001). Similarly, the crystal structures of certain 1,2,4-triazole derivatives, which share structural similarities, were determined to understand their molecular configurations (Velavan et al., 1997).

Biological and Antimicrobial Activity

Several studies have focused on the biological activities of compounds related to the chemical . For instance, Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities (Gilava et al., 2020). Abdelghani et al. (2017) also conducted a synthesis and evaluation of new pyrimidines with antimicrobial properties (Abdelghani et al., 2017).

Potential in Drug Design

Research into compounds with the triazolopyrimidine structure has shown potential in drug design, particularly in the development of anticancer agents. For example, a study by Zhang et al. (2007) explored 2-cyanoaminopyrimidines as antitumor agents that promote tubulin polymerization, highlighting the significance of triazolopyrimidines in cancer research (Zhang et al., 2007).

Supramolecular Chemistry

The chemical could be of interest in the field of supramolecular chemistry, as similar structures have been investigated for their ability to form hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives and explored their potential as ligands in co-crystallization, forming complex 2D and 3D networks (Fonari et al., 2004).

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c1-12-16(18(26)24-15-9-7-14(20)8-10-15)17(13-5-3-2-4-6-13)25-19(23-12)21-11-22-25/h2-12,16-17H,1H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYDHAFKAWNMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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